Product packaging for Olodaterol-d3 Hydrochloride(Cat. No.:)

Olodaterol-d3 Hydrochloride

Cat. No.: B1160210
M. Wt: 425.92
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamentals of Deuterium (B1214612) Isotope Labeling in Chemical Biology and Medicinal Chemistry

Deuterium (D or ²H) is a stable isotope of hydrogen with a natural abundance of about 0.015%. escholarship.orgportico.org It contains a proton and a neutron in its nucleus, effectively doubling the mass of a hydrogen atom. wikipedia.org In deuterium isotope labeling, one or more hydrogen atoms in a drug molecule are replaced with deuterium atoms. clearsynth.com This substitution is a subtle structural modification that generally does not alter the molecule's shape, size, or fundamental biological activity. nih.govnih.gov

The key to the utility of deuterium labeling lies in the kinetic isotope effect (KIE) . portico.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. portico.org This difference in reaction rates is particularly significant when the C-H bond cleavage is the rate-determining step in a metabolic reaction, often catalyzed by enzymes like the cytochrome P450 (CYP450) family. portico.orgnih.gov By strategically placing deuterium at sites of metabolic vulnerability, the rate of metabolism can be significantly reduced. wikipedia.orgnih.gov

Advantages of Stable Isotope-Labeled Compounds in Advanced Research Methodologies

The use of stable isotope-labeled compounds, such as Olodaterol-d3 Hydrochloride, offers several distinct advantages in modern research. These benefits span from enhancing the precision of analytical measurements to providing deep insights into the metabolic journey of a drug.

Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS) techniques. acs.orgnih.gov Because the labeled compound (e.g., Olodaterol-d3) co-elutes with the unlabeled analyte (Olodaterol) and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response. This leads to a significant improvement in the precision and accuracy of the quantification of the drug and its metabolites in complex biological matrices like plasma or urine. originanalytical.comgeoscienceworld.orgnih.gov The ability to achieve high analytical precision is crucial for reliable pharmacokinetic studies. geoscienceworld.orgcalstate.edu

PropertyValueSource
Molecular Formula C21H23D3N2O5SynZeal
Molecular Weight 389.4 g/mol SynZeal
Parent Compound Olodaterol (B163178)PubChem nih.gov
Isotopic Label Deuterium (d3)SynZeal
This table displays the key chemical properties of Olodaterol-d3.

Deuterium labeling is a powerful tool for elucidating metabolic pathways and tracking the fate of a drug within an organism (pharmacokinetics). clearsynth.comnih.gov By administering a deuterated drug, researchers can use mass spectrometry to distinguish the parent drug from its various metabolites based on their unique mass signatures. nih.govnih.gov This allows for the unambiguous identification of metabolic "soft spots"—the positions on the molecule that are most susceptible to enzymatic attack. nih.gov

This detailed metabolic mapping provides invaluable information for drug design. clearsynth.comacs.org Understanding how and where a drug is metabolized can guide the development of new chemical entities with improved metabolic stability. nih.gov For instance, if a particular site of metabolism leads to the formation of an unwanted or toxic metabolite, deuteration at that site can block or slow down this pathway, potentially leading to a safer and more effective drug. wikipedia.orgnih.gov Furthermore, this technique enables the study of metabolic flux, providing a dynamic picture of how metabolites are processed through various biochemical pathways. nih.govresearchgate.net Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, three-dimensional mapping of the metabolic fate of deuterated substrates in vivo. escholarship.orgnih.govfrontiersin.org

Properties

Molecular Formula

C₂₁H₂₄D₃ClN₂O₅

Molecular Weight

425.92

Synonyms

6-Hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one-d3 Hydrochloride;  BI 1744-d3 Hydrochloride

Origin of Product

United States

Olodaterol D3 Hydrochloride: a Deuterated Chemical Probe for Advanced Studies

Structural Context of Olodaterol (B163178) as a Parent Compound

Pharmacological Class and Receptor Agonism

Olodaterol is classified as a long-acting beta-2 adrenoceptor agonist (LABA). tga.gov.aufda.gov It exhibits high affinity and selectivity for the human beta-2 adrenoceptor (β2-AR). drugbank.comnih.govsemanticscholar.org In preclinical studies, Olodaterol demonstrated potent agonistic activity at the human β2-AR, with significantly lower activity at β1- and β3-adrenoceptors. nih.govwikipedia.org This selectivity is a key feature, as β2-adrenoceptors are the primary targets for bronchodilation in the lungs, while β1-adrenoceptors are predominantly found in the heart. drugbank.comwikipedia.org The compound's interaction with the β2-AR is characterized by a high-affinity binding that forms a stable complex, contributing to its long duration of action. semanticscholar.orgnih.gov

Molecular Basis of Action in Preclinical Models

The pharmacological effect of Olodaterol is initiated by its binding to and activation of β2-adrenoceptors located on the smooth muscle cells of the airways. tga.gov.aufda.gov This activation stimulates the intracellular enzyme adenylyl cyclase. tga.gov.aufda.gov Adenylyl cyclase, in turn, mediates the synthesis of cyclic-3',5'-adenosine monophosphate (cAMP). tga.gov.aufda.gov The resulting increase in intracellular cAMP levels leads to the relaxation of airway smooth muscle, causing bronchodilation. tga.gov.audrugbank.com

Preclinical in vivo models have demonstrated that Olodaterol provides prolonged bronchoprotection. nih.govnih.gov Studies in anesthetized guinea pigs and dogs showed that a single dose of Olodaterol offered protection against induced bronchoconstriction for up to 24 hours. nih.govnih.gov This extended duration of action is attributed to the slow dissociation of Olodaterol from the β2-AR. nih.gov

Rationale and Design for Deuterium (B1214612) Incorporation in Olodaterol-d3 Hydrochloride

Specific Site of Deuteration

This compound is a deuterated isotopologue of Olodaterol. medchemexpress.commedchemexpress.commedchemexpress.eu The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. vulcanchem.comlgcstandards.comsimsonpharma.com This substitution is specifically located on the methoxy (B1213986) group of the 4-methoxyphenyl (B3050149) moiety. lgcstandards.com Deuterium, a stable, non-radioactive isotope of hydrogen, contains a proton and a neutron, effectively doubling the mass of the hydrogen atom without significantly altering the molecule's chemical properties. simsonpharma.comwikipedia.org

Purpose of Deuteration for Research Utility

The primary purpose of creating this compound is for its use as an internal standard in analytical and research settings. vulcanchem.com In quantitative analyses, such as those using mass spectrometry, an internal standard is a compound added in a constant amount to samples, the standard, and the blank. nih.govresearchgate.net

The key advantages of using a deuterated compound like this compound as an internal standard include:

Distinct Mass: The increased mass due to the three deuterium atoms allows it to be distinguished from the non-deuterated analyte by mass spectrometry. nih.gov This mass difference is crucial for accurate quantification.

Improved Accuracy: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for variations in sample handling, instrument response, and matrix effects, leading to more accurate and reliable quantitative results. researchgate.net

The use of stable isotope-labeled compounds, such as this compound, is a well-established practice in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of a drug. nih.govresearchgate.netsimsonpharma.com

Table 1: Compound Names Mentioned in the Article

Compound Name
Olodaterol
Olodaterol Hydrochloride
This compound
Formoterol
Salmeterol
Isoprenaline
Epinephrine
Acetylcholine

Table 2: Key Pharmacological Parameters of Olodaterol

Parameter Value/Description Source
Pharmacological Class Long-Acting Beta-2 Adrenoceptor Agonist (LABA) tga.gov.aufda.gov
Receptor Target Beta-2 Adrenoceptor (β2-AR) drugbank.comnih.govsemanticscholar.org
Agonism Nearly full agonist at human β2-AR nih.govwikipedia.org
Selectivity High selectivity for β2-AR over β1- and β3-ARs nih.govwikipedia.org
Mechanism of Action Increases intracellular cAMP, leading to smooth muscle relaxation tga.gov.aufda.govdrugbank.com

Table 3: Properties and Utility of this compound

Property Description Source
Chemical Nature Deuterated isotopologue of Olodaterol Hydrochloride medchemexpress.commedchemexpress.commedchemexpress.eu
Site of Deuteration Methoxy-d3 moiety lgcstandards.com
Primary Research Use Internal standard for quantitative analysis vulcanchem.com
Key Advantage Similar physicochemical properties to Olodaterol with a distinct mass for mass spectrometry wikipedia.orgnih.gov

Chemical Synthesis and Rigorous Characterization for Research Purity

Synthetic Strategies for Deuterated Olodaterol (B163178) Analogs

The creation of a deuterated analog like Olodaterol-d3 Hydrochloride involves a multi-stage process that begins with the construction of the core molecular structure and is followed by the specific incorporation of deuterium (B1214612) atoms.

The synthesis of the fundamental Olodaterol structure is a complex process that necessitates careful control of stereochemistry to yield the desired (R)-enantiomer, which is the biologically active form. researchgate.netnih.gov The synthesis typically begins with precursor molecules that are assembled to form the key 6-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one head group and the substituted phenethylamine (B48288) side chain. researchgate.netresearchgate.net

A critical step in the synthesis is the stereoselective reduction of a ketone intermediate to produce the chiral hydroxyl group found in the final molecule. This is often achieved using a chiral catalyst, such as a rhodium complex with a chiral ligand (e.g., (S,S)-TsDPEN), which directs the reduction to favor the formation of the (R)-enantiomer with high enantiomeric excess. researchgate.net The final steps involve coupling the benzoxazinone (B8607429) core with the appropriate amine side chain and subsequent deprotection steps to yield the final Olodaterol molecule. researchgate.net

Isotopic labeling with deuterium can be achieved through various methods, generally categorized as either "exchange" approaches or "synthetic" approaches using deuterated building blocks. princeton.edu

Hydrogen-Deuterium Exchange (H/D Exchange): This method involves swapping existing hydrogen atoms on a molecule with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. researchgate.netoup.com For a molecule like Olodaterol, specific positions, such as the benzylic C-H bonds, can be targeted for deuteration using transition metal catalysts like palladium or platinum. oup.comacs.orgnih.gov Base-catalyzed exchange, using reagents like potassium tert-butoxide (KOtBu) in a deuterated solvent, can also be employed to deuterate specific positions. researchgate.net

Synthesis with Deuterated Reagents: A more precise method for incorporating a specific number of deuterium atoms at a defined location is to use a deuterated reagent during the synthesis. researchgate.net For Olodaterol-d3, the most logical position for the three deuterium atoms is the methoxy (B1213986) group on the phenyl ring, as O-demethylation is a known metabolic pathway for the drug. nih.gov This can be accomplished by using a deuterated precursor for the amine side-chain, specifically one where the methoxy group is formed using a trideuteromethylating agent like iodomethane-d3 (B117434) (CD₃I). This ensures the precise incorporation of a -OCD₃ group, leading to the desired Olodaterol-d3 analog.

This synthetic approach provides high isotopic enrichment and regioselectivity, which are crucial for applications like internal standards in quantitative mass spectrometry. acs.org

Advanced Analytical Techniques for Structural and Isotopic Purity Confirmation

To ensure that the synthesized this compound meets the rigorous standards required for research, a suite of advanced analytical techniques is employed to confirm its structure, isotopic purity, and chemical purity.

NMR spectroscopy is an indispensable tool for verifying the exact location of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Olodaterol-d3, the signal corresponding to the methoxy (-OCH₃) protons would be absent or significantly diminished. This disappearance confirms that the hydrogen atoms at this position have been successfully replaced.

²H NMR (Deuterium NMR): A ²H NMR experiment is performed to directly observe the deuterium nuclei. wikipedia.org This spectrum would show a signal at a chemical shift corresponding to the methoxy group, providing direct evidence of deuterium incorporation at the intended site. sigmaaldrich.com The integration of this signal can be used to quantify the level of deuteration, also known as isotopic enrichment. sigmaaldrich.com

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to analyze its isotopic distribution. cernobioscience.comwikipedia.org

Molecular Weight Confirmation: The replacement of three hydrogen atoms (atomic mass ≈ 1.008 amu) with three deuterium atoms (atomic mass ≈ 2.014 amu) results in a predictable increase in the molecular weight of the molecule. The mass spectrum of Olodaterol-d3 will show a molecular ion peak (M+) that is three mass units higher than that of unlabeled Olodaterol.

Isotopic Distribution: High-resolution mass spectrometry can also reveal the isotopic purity of the sample. nih.gov By examining the relative intensities of the ions corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species, the percentage of isotopic enrichment can be accurately determined. nih.gov This is critical for quantitative applications where a well-defined isotopic composition is necessary. nih.gov

The table below summarizes the expected analytical results for the characterization of Olodaterol-d3.

TechniqueParameterExpected Result for Olodaterol-d3Purpose
¹H NMR Methoxyphenyl SignalAbsence of the -OCH₃ proton signal (~3.8 ppm)Confirms replacement of protons at the target site.
²H NMR Deuterium SignalPresence of a signal corresponding to the -OCD₃ groupDirectly confirms the location of deuterium incorporation. wikipedia.orgsigmaaldrich.com
Mass Spec. Molecular Ion Peak[M+H]⁺ peak shifted by +3 m/z compared to unlabeled standardConfirms the successful incorporation of three deuterium atoms.
Mass Spec. Isotopic ClusterHigh relative abundance of the d₃ species compared to d₀, d₁, d₂Determines the isotopic enrichment and purity of the sample. nih.gov

Table 1: Summary of Expected Spectroscopic and Spectrometric Data for Olodaterol-d3.

While NMR and MS confirm isotopic labeling, High-Performance Liquid Chromatography (HPLC) is essential for determining the chemical purity of the compound. HPLC separates the target molecule from any unreacted starting materials, synthetic by-products, or other impurities. asianpubs.org

A validated reverse-phase HPLC (RP-HPLC) method is typically used for the analysis of Olodaterol. edwiserinternational.comresearchgate.net The method's performance is evaluated based on several parameters to ensure its suitability for purity assessment.

The table below outlines typical conditions for an HPLC method used to assess the chemical purity of an Olodaterol sample.

ParameterCondition
Column C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm) asianpubs.org
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) asianpubs.orgedwiserinternational.com
Flow Rate Typically 1.0 mL/min asianpubs.org
Detection UV absorbance at a specific wavelength (e.g., 225 nm or 236 nm) asianpubs.orgedwiserinternational.com
Purity Criterion The peak area of Olodaterol-d3 should be >98% or >99% of the total peak area in the chromatogram.

Table 2: Representative HPLC Method Parameters for Purity Analysis.

By combining these advanced analytical techniques, the precise structure, isotopic enrichment, and chemical purity of this compound can be rigorously confirmed, ensuring its suitability for demanding research applications.

Elemental Analysis for Stoichiometric Verification

Below is a table presenting the theoretical (calculated) and hypothetical (found) elemental analysis data for this compound, which would be expected for a high-purity research-grade sample.

ElementCalculated (%)Found (%)
Carbon (C)59.2259.18
Hydrogen (H)5.695.73
Deuterium (D)1.421.40
Nitrogen (N)6.586.61
Oxygen (O)18.7818.83
Chlorine (Cl)8.328.25

Chiral Purity and Stereochemical Integrity

Olodaterol possesses a single chiral center, and its pharmacological activity resides primarily in the (R)-enantiomer. Therefore, ensuring the chiral purity and stereochemical integrity of this compound is of paramount importance. The synthetic process must be designed to be stereoselective or include a chiral resolution step to isolate the desired (R)-enantiomer.

The assessment of chiral purity is typically performed using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

A typical analysis would involve dissolving a sample of this compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The resulting chromatogram would show two peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (e.e.). For a research-grade compound, a high enantiomeric excess is expected.

ParameterMethodSpecificationHypothetical Result
Enantiomeric PurityChiral HPLC≥99.0% (R)-enantiomer99.7% (R)-enantiomer
(S)-enantiomerChiral HPLC≤1.0%0.3%

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, can be employed to confirm the position of the deuterium atoms within the molecule and to ensure that no unwanted isotopic scrambling has occurred during the synthesis. The stereochemical integrity of the chiral center can also be investigated using advanced NMR techniques, such as the use of chiral solvating agents.

Applications in Analytical Chemistry and Bioanalytical Method Development

Role as a Stable Isotope Internal Standard (SI-IS) in Quantitative Bioanalysis

The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow for the correction of variations that can occur during the analytical process, leading to more reliable and accurate quantification. Olodaterol-d3, being structurally identical to Olodaterol (B163178) with the exception of the isotopic substitution, serves this purpose effectively. researchgate.netresearchgate.netrug.nl

Specific and highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed and validated for the quantification of Olodaterol in human plasma and urine, utilizing [D3]olodaterol as the internal standard. fda.govdovepress.com In these methods, a known amount of [D3]olodaterol is added to the biological sample (plasma or urine) at the beginning of the workflow. fda.govdovepress.com The samples then undergo solid-phase extraction (SPE), a technique used to clean up the sample and concentrate the analyte and internal standard before analysis by HPLC-MS/MS. fda.govdovepress.com

The validation of these methods has demonstrated their reliability for bioanalytical applications. The assays show excellent linearity over a defined range of concentrations. dovepress.com For instance, in human plasma, the calibration curve for Olodaterol was linear from 2.00 to 200 pg/mL, while in urine, it ranged from 10.0 to 10,000 pg/mL. dovepress.com

Table 1: LC-MS/MS Method Validation Parameters for Olodaterol using Olodaterol-d3 IS

Parameter Human Plasma Human Urine
Internal Standard [D3]olodaterol [D3]olodaterol
Sample Preparation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)
Lower Limit of Quantification (LLOQ) 2.0 pg/mL 10 pg/mL
Linearity Range 2.00–200 pg/mL 10.0–10,000 pg/mL
In-study Assay Accuracy 0.6%–3.6% -2.4% to 4.0%
In-study Assay Precision (CV) 3.0%–8.2% 2.0%–8.7%

Data sourced from a study on the pharmacokinetics of Olodaterol. dovepress.com

Biological matrices such as plasma and urine are inherently complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.netresearchgate.net This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. researchgate.netresearchgate.net

The use of a stable isotope-labeled internal standard like Olodaterol-d3 is the preferred method to compensate for these matrix effects. researchgate.netresearchgate.netrug.nl Since Olodaterol-d3 co-elutes with Olodaterol and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way as the analyte. researchgate.netrug.nl By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement is effectively canceled out, leading to a more accurate and precise measurement of the analyte's concentration. researchgate.netresearchgate.net The successful validation and application of LC-MS/MS methods using [D3]olodaterol in pharmacokinetic studies confirm its effectiveness in mitigating these matrix-related issues. fda.govdovepress.com

The reported in-study validation data for Olodaterol assays underscore this enhancement. For plasma samples, the accuracy (expressed as deviation from the target concentration) was between 0.6% and 3.6%, with a precision (coefficient of variation) of 3.0% to 8.2%. dovepress.com Similarly, for urine samples, the accuracy ranged from -2.4% to 4.0%, with a precision of 2.0% to 8.7%. dovepress.com These low levels of variability and high levels of accuracy are indicative of a robust and reliable assay, made possible by the use of a stable isotope-labeled internal standard. dovepress.com

Establishment of Reference Standards and Quality Control Materials

Olodaterol-d3 Hydrochloride is used as a reference material during analytical method validation (AMV) to establish the performance characteristics of the assay. fda.govdrugbank.com It is also used to prepare quality control (QC) samples at various concentration levels (low, medium, and high) within the calibration range. These QC samples are analyzed alongside the study samples to monitor the performance of the assay in real-time and to ensure the validity of the generated data. fda.govdrugbank.com The successful analysis of these QC samples within predefined acceptance criteria demonstrates that the method is performing as expected throughout the analytical run.

While specific monographs for this compound may not yet be established in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), it is often supplied by manufacturers with a detailed Certificate of Analysis (CoA). fda.gov This documentation provides information on its identity, purity, and characterization, which are essential for its use as a reference standard. fda.gov For regulated bioanalysis, it is crucial that the reference materials used are of high purity and are well-characterized. Suppliers of Olodaterol-d3 often state that traceability to pharmacopeial standards can be provided, ensuring that the analytical measurements are accurate and comparable across different laboratories and studies. fda.gov

Impurity Profiling and Related Substance Quantification in Active Pharmaceutical Ingredients (APIs)

A critical aspect of pharmaceutical quality control is the identification and quantification of impurities in the API. These impurities can be process-related, arising from the manufacturing process, or degradation products that form during storage. Regulatory agencies require that the impurity profile of a drug substance be well-characterized to ensure its safety and efficacy.

Stability-indicating analytical methods are developed to separate and quantify the API from its potential impurities and degradation products. nih.govnih.gov These methods are validated to be specific, linear, accurate, and precise for the intended purpose. The use of an appropriate internal standard is highly recommended to achieve the required level of accuracy in these assays.

Similar Chromatographic Behavior: It would co-elute with Olodaterol, ensuring that any chromatographic variations affect both the analyte and the internal standard similarly.

Correction for Matrix Effects: In the analysis of the API, the drug substance itself constitutes the matrix. High concentrations of the API can sometimes suppress or enhance the ionization of impurities in the mass spectrometer. As an internal standard with nearly identical ionization properties, this compound can effectively compensate for these matrix effects. clearsynth.com

Improved Accuracy and Precision: By normalizing the response of the impurities to the response of the internal standard, a more accurate and precise quantification can be achieved, which is crucial for impurities that are present at very low levels.

Detailed Research Findings

In a typical stability-indicating method, the Olodaterol API would be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.netresearchgate.net The resulting samples would then be analyzed by HPLC-MS/MS. A known concentration of this compound would be added to each sample before analysis. The method would be validated for its ability to quantify known Olodaterol impurities.

The validation of such a method would involve assessing parameters like specificity, limit of quantification (LOQ), linearity, accuracy, and precision. The table below illustrates the type of data that would be generated from such a validation study for the quantification of known Olodaterol impurities using this compound as an internal standard.

Table 1: Representative Validation Data for the Quantification of Olodaterol Impurities using HPLC-MS/MS with this compound as an Internal Standard

ParameterImpurity AImpurity BImpurity C
Limit of Quantification (LOQ) 0.05 µg/mL0.05 µg/mL0.04 µg/mL
Linearity Range 0.05 - 1.5 µg/mL0.05 - 1.5 µg/mL0.04 - 1.2 µg/mL
Correlation Coefficient (r²) >0.998>0.999>0.998
Precision (%RSD)
- Intra-day< 5.0%< 4.5%< 5.5%
- Inter-day< 6.0%< 5.5%< 6.5%
Accuracy (% Recovery) 95.0 - 105.0%96.0 - 104.0%94.0 - 106.0%

This table is for illustrative purposes and represents typical acceptance criteria for a validated analytical method for impurity quantification.

By employing this compound, pharmaceutical manufacturers can develop highly reliable and robust analytical methods for the quality control of Olodaterol API, ensuring that it meets the stringent requirements for purity and safety.

Metabolic Fate Elucidation Through Stable Isotope Tracers

Characterization of Olodaterol's Biotransformation Pathways

The biotransformation of Olodaterol (B163178) is substantial, with hepatic metabolism being the principal route of elimination. drugbank.comnih.gov The metabolic processes primarily involve two major pathways that modify the parent compound into various metabolites. nih.govnih.gov

In vivo and in vitro studies have identified two primary metabolic reactions for Olodaterol: direct glucuronidation and O-demethylation. nih.govnih.gov

Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid moiety is attached directly to the Olodaterol molecule. This process increases the water solubility of the compound, facilitating its excretion.

O-Demethylation: This is a Phase I reaction that occurs at the methoxy (B1213986) moiety of the Olodaterol structure. nih.govnih.gov This initial reaction is then typically followed by conjugation, such as glucuronidation, of the newly formed hydroxyl group. nih.gov

These pathways convert the lipophilic parent drug into more hydrophilic derivatives that can be more easily eliminated from the body.

Specific enzyme isoforms are responsible for catalyzing the metabolic reactions of Olodaterol. The O-demethylation is carried out by Cytochrome P450 (CYP) isozymes, while the glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) isoforms. drugbank.comnih.gov

Research has identified the following specific isoforms:

CYP Isoforms: CYP2C9 and CYP2C8 are the primary enzymes involved in the O-demethylation of Olodaterol. The contribution from CYP3A4 is considered negligible. drugbank.comnih.gov

UGT Isoforms: UGT2B7, UGT1A1, UGT1A7, and UGT1A9 have been shown to be involved in the direct formation of Olodaterol glucuronides. drugbank.comfda.gov

Metabolic PathwayEnzyme SuperfamilySpecific Isoforms InvolvedReference
O-DemethylationCytochrome P450 (CYP)CYP2C9, CYP2C8 drugbank.comnih.gov
GlucuronidationUDP-glucuronosyltransferase (UGT)UGT2B7, UGT1A1, UGT1A7, UGT1A9 drugbank.comfda.gov

Of the various metabolites formed from Olodaterol, only one has been identified as having pharmacological activity. nih.govnih.gov The unconjugated O-demethylation product, known as SOM 1522, is active at β2-adrenoceptors. nih.gov However, despite its in vitro activity, this metabolite is generally not detectable in plasma following chronic inhalation of the recommended therapeutic dose. nih.govnih.gov The glucuronidated metabolites are considered inactive.

CompoundDescriptionIn Vitro Pharmacological ActivityPlasma Detectability (at therapeutic doses)Reference
OlodaterolParent DrugPotent and selective β2-adrenoceptor agonistYes nih.gov
SOM 1522Unconjugated O-demethylation metaboliteActive at β2-adrenoceptorsGenerally not detectable nih.gov
Olodaterol GlucuronideDirect glucuronidation metaboliteInactiveNot specified as active drugbank.com

Application of Deuterated Analogs in Metabolic Stability Studies

Deuterated analogs, such as Olodaterol-d3 Hydrochloride, are invaluable tools in metabolic research. The substitution of hydrogen with deuterium (B1214612), a stable isotope, creates a heavier, stronger carbon-deuterium bond. This can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect.

In vitro systems are essential for predicting the metabolic clearance of a drug in humans. The most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes (HH).

Microsomes are vesicles of the endoplasmic reticulum that contain most of the Phase I (CYP) and Phase II (UGT) enzymes. They are used to assess the intrinsic clearance of a compound due to these enzymes.

Hepatocytes are whole liver cells that contain the full complement of metabolic enzymes and cofactors, providing a more complete picture of a drug's metabolism and clearance.

In a typical metabolic stability assay, a compound like this compound would be incubated with either microsomes or hepatocytes. The rate of disappearance of the parent compound over time is measured to calculate the intrinsic clearance (CLint). This in vitro data can then be extrapolated to predict in vivo hepatic clearance. The use of a deuterated analog can help determine if a specific metabolic pathway is sensitive to the kinetic isotope effect, providing insight into the rate-limiting steps of its clearance.

The use of stable isotope-labeled compounds like Olodaterol-d3 is a cornerstone of modern drug metabolism studies. When analyzing samples from in vitro or in vivo studies using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), the deuterated compound and its metabolites can be clearly distinguished from their non-deuterated counterparts and endogenous compounds. researchgate.netnih.gov

Specifically, Olodaterol-d3 would serve two key purposes:

Metabolic Pathway Confirmation: By tracking the mass shift (+3 Da for the d3-label), researchers can definitively trace the flow of the parent drug through the known pathways of O-demethylation and glucuronidation.

Internal Standard: In quantitative bioanalysis, deuterated analogs like [D3]olodaterol are frequently used as ideal internal standards. researchgate.net Because they have nearly identical chemical properties to the analyte, they co-elute and experience similar ionization effects in the mass spectrometer, leading to highly accurate quantification of the parent drug and its metabolites. This precise quantification is essential for pharmacokinetic analysis.

Identification of Novel Metabolites: The unique isotopic signature of Olodaterol-d3 allows for sophisticated data mining approaches to search for previously unidentified metabolites. Any new peak in the mass spectrum that carries the +3 Da mass shift relative to a potential new metabolic modification can be flagged as a metabolite of Olodaterol, facilitating the discovery of novel biotransformation pathways.

Future Research Trajectories and Methodological Innovations

Advancements in High-Resolution Mass Spectrometry and Chromatographic Techniques for Deuterated Analogs

The analysis of deuterated compounds like Olodaterol-d3 Hydrochloride is intrinsically linked to the capabilities of mass spectrometry (MS) and chromatography. fda.govrug.nl Future advancements in these fields are expected to provide even greater resolution and sensitivity, further enhancing their utility.

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap MS, offers unparalleled mass accuracy and resolving power. mdpi.comnih.gov This enables the precise differentiation of deuterated analogs from their non-deuterated counterparts and their respective metabolites, even in complex biological matrices. researchgate.net Future research will likely focus on:

Enhanced Ionization and Fragmentation: Developing novel ionization techniques to improve the efficiency of ion generation for deuterated compounds and their metabolites. Advanced fragmentation methods will aid in the structural elucidation of previously uncharacterized metabolic products.

Improved Data Processing Algorithms: The complexity of HRMS data necessitates sophisticated software for deconvolution and analysis. Future algorithms will likely incorporate machine learning to more accurately identify and quantify deuterated species, even at trace levels. researchgate.net

Miniaturization and Automation: The development of smaller, more automated MS systems will facilitate higher throughput analysis, which is crucial for large-scale preclinical and clinical studies involving deuterated compounds.

In parallel, chromatographic techniques are advancing to provide better separation of deuterated and non-deuterated compounds. nih.govebsco.com While challenging, the separation of isotopologues is essential for certain analytical applications. nih.gov Key areas for future development include:

Novel Stationary Phases: The creation of new stationary phases with unique selectivities will be critical for improving the chromatographic resolution of deuterated analogs from their native forms. nih.govresearchgate.net This includes chiral stationary phases for the separation of enantiomers of deuterated drugs. researcher.liferesearchgate.netresearchgate.net

Multi-dimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) and other multi-dimensional techniques offer significantly enhanced peak capacity, allowing for the separation of complex mixtures that are intractable by single-dimension chromatography. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC provides a green alternative to normal and reversed-phase LC, often with unique selectivity and faster analysis times. Further exploration of SFC for the analysis of deuterated compounds is a promising research avenue.

A specific and highly sensitive high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) method has already been developed for olodaterol (B163178) in human plasma and urine, utilizing [D3]olodaterol as an internal standard. fda.gov The samples underwent solid phase extraction (SPE) before analysis. fda.gov For metabolite identification, HPLC combined with high-resolution ESI-QTOF mass spectrometry has been employed. fda.gov

Table 1: Current and Future Analytical Techniques for Deuterated Analogs

Technique Current Application for Olodaterol-d3 Future Advancements
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement for quantification and metabolite identification. fda.gov Enhanced ionization, advanced fragmentation, AI-driven data analysis. researchgate.net
Tandem Mass Spectrometry (MS/MS) Used as a detector for HPLC to provide structural information and high selectivity. fda.gov Miniaturization for high-throughput screening.
High-Performance Liquid Chromatography (HPLC) Separation of olodaterol from biological matrices. fda.gov Novel stationary phases for improved isotopologue separation, nih.govresearchgate.net 2D-LC for complex samples. researchgate.net
Gas Chromatography (GC) Potential for separation of volatile deuterated compounds. nih.gov New stationary phases with different polarities to optimize separation. nih.govresearchgate.net

| Supercritical Fluid Chromatography (SFC) | A potential green analytical technique for separation. | Further development for routine analysis of deuterated pharmaceuticals. |

Integration of this compound in Systems Pharmacology Modeling

Systems pharmacology represents a holistic approach to understanding the effects of a drug on the body by integrating data from multiple biological levels. researchgate.net Deuterated compounds like this compound can play a crucial role in developing and refining these models.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a cornerstone of systems pharmacology, linking drug concentration to its therapeutic effect. nih.govfrontiersin.org The use of deuterated internal standards like Olodaterol-d3 is fundamental for generating the accurate pharmacokinetic data that underpins these models. fda.govdovepress.com Future research will focus on:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in different tissues and organs. researchgate.net Integrating data from studies using Olodaterol-d3 can help to build more accurate and predictive PBPK models for olodaterol, allowing for better extrapolation from preclinical species to humans. A population pharmacokinetic approach has already been used to investigate the pulmonary and systemic pharmacokinetics of inhaled olodaterol. nih.gov

Metabolite Modeling: By tracing the metabolic fate of deuterated compounds, researchers can develop more comprehensive models of drug metabolism, including the identification of metabolic pathways and the quantification of metabolite formation and elimination. aquigenbio.com This is particularly important for understanding potential drug-drug interactions and inter-individual variability in drug response.

Integrating 'Omics' Data: Systems pharmacology models are increasingly incorporating data from genomics, proteomics, and metabolomics. Studies with deuterated compounds can provide valuable data for these models by helping to elucidate the downstream effects of drug metabolism on various biological pathways.

The integration of data from Olodaterol-d3 studies into systems pharmacology models will ultimately lead to a more quantitative and predictive understanding of olodaterol's pharmacology, aiding in the optimization of dosing regimens and the prediction of clinical outcomes. nih.gov

Novel Applications of Deuterated Compounds in Preclinical Drug Discovery and Development Research

The utility of deuterated compounds extends beyond their role as internal standards. aquigenbio.cominformaticsjournals.co.in The "deuterium switch," where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612), can significantly alter a drug's pharmacokinetic profile. nih.govnih.gov This kinetic isotope effect can lead to slower metabolism, increased half-life, and reduced formation of potentially toxic metabolites. nih.govcdnsciencepub.com

Future preclinical research with this compound and other deuterated compounds will likely explore:

Improved Pharmacokinetic Profiles: Investigating whether deuteration of specific positions on the olodaterol molecule can lead to a more favorable pharmacokinetic profile, potentially allowing for less frequent dosing or a more consistent therapeutic effect. informaticsjournals.co.innih.gov

Reduced Metabolic Variability: Deuteration can sometimes reduce inter-individual variability in drug metabolism, leading to more predictable drug exposure. nih.gov This is a key area of investigation for improving drug safety and efficacy.

Metabolic Pathway Elucidation: Using deuterated analogs to precisely map the metabolic pathways of new chemical entities. aquigenbio.com By observing which metabolites are formed from the deuterated versus non-deuterated compound, researchers can gain detailed insights into the specific enzymes involved in its breakdown. aquigenbio.com

The strategic application of deuteration in preclinical research holds the potential to accelerate the drug development process by allowing for the early identification and optimization of drug candidates with improved metabolic properties. aquigenbio.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Olodaterol
Formoterol
Salmeterol
Isoprenaline
Acetylcholine
[D3]olodaterol
[D3]SOM 1522
Deutetrabenazine
Deucravacitinib
Donafenib
Sorafenib
Remdesivir
VV116
d2-tyramine
d3-morphine
RT001
(R)-d1-lenalidomide
(R)-d1-pioglitazone
Morphine-3-β-d-glucuronide-d3
Mefruside-d3
5α-Dihydrotestosterone Sulfate-d3
Testosterone sulfate-d3
Androsterone sulfate-d4
Glycopyrronium
Tiotropium
Bisphenol A
Dibenzoyl peroxide
Progesterone
Testosterone
Androstenedione
11-oxoprogesterone
11β-hydroxyprogesterone
Vilanterol
Salbutamol
Terbutaline
Indacaterol
Budesonide
Nicotinic acid
Nicotinamide
Adenosine
Uridine
Inosine
Guanosine
Adenine
Mometasone furoate
Tapentadol
Bruton's tyrosine kinase
Moxifloxacin
Pirfenidone
Carmoterol
PF-610355
Carbazeran
Zoniporide
Tamoxifen
Fluoro-D-phenylalanine

Q & A

Q. What analytical methods are recommended for quantifying Olodaterol-d3 Hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with ultraviolet detection is widely used for precise quantification. Key parameters include a C18 column (e.g., 150 mm × 4.6 mm, 5 μm), a mobile phase of phosphate buffer and methanol (70:30), and a detection wavelength of ~207 nm. Method validation should include linearity (e.g., 1–10 μg/mL range), recovery rates (98–102%), and precision (RSD <2%) . For deuterated analogs like Olodaterol-d3, mass spectrometry (LC-MS/MS) is recommended to distinguish isotopic peaks and ensure specificity .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

Stability testing should follow ICH guidelines, including forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) and long-term storage at 25°C/60% RH. Use validated HPLC or LC-MS methods to monitor degradation products, ensuring peaks are resolved (resolution >1.5) and quantified against acceptance criteria (e.g., ≤0.5% impurities). Degradation kinetics can be modeled using Arrhenius equations to predict shelf life .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA and institutional safety guidelines, including PPE (gloves, lab coats, safety goggles) and fume hood use. Deuterated compounds require additional precautions due to potential isotopic effects on reactivity. Document training for all personnel, referencing Safety Data Sheets (SDS) for hazard identification (e.g., H303/H313/H333 codes) and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for deuterated β-agonists like this compound?

Discrepancies in bioavailability or metabolite profiles may arise from isotopic metabolic switching (C-D bond cleavage). To address this, use tracer studies (e.g., ³H or ¹⁴C labeling) paired with LC-MS/MS to track deuterium retention. Cross-validate in vitro (hepatocyte assays) and in vivo (rodent models) data, adjusting for species-specific CYP450 enzyme activity .

Q. What experimental designs optimize the detection of this compound’s enantiomeric purity?

Chiral chromatography (e.g., Chiralpak AD-H column) with polar organic mobile phases (acetonitrile/methanol) achieves baseline separation of enantiomers. Validate using circular dichroism (CD) or nuclear magnetic resonance (NMR) to confirm absolute configuration. For method robustness, test column batches and mobile phase pH variations (±0.2 units) .

Q. How do formulation excipients impact the stability and bioavailability of this compound in inhaled delivery systems?

Excipients like lactose monohydrate can induce Maillard reactions with primary amine groups under high humidity. Use differential scanning calorimetry (DSC) and FTIR to detect incompatibilities. For bioavailability, conduct aerodynamic particle size distribution tests (e.g., Next Generation Impactor) to optimize respirable fractions (<5 μm) .

Methodological Resources

  • Data Contradiction Analysis : Cross-reference pharmacopeial standards (e.g., USP <905>) for dissolution testing and impurity profiling to resolve batch variability .
  • Deuterium Isotope Effects : Computational modeling (DFT or QM/MM) predicts bond dissociation energies and metabolic pathways, reducing experimental trial-and-error .
  • Regulatory Alignment : Align analytical protocols with FDA draft guidances on hydrochloride salts (e.g., bioequivalence testing for generic approvals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.